N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a synthetic acetamide derivative featuring a 1,2-benzisothiazol-3-one 1,1-dioxide core linked to a 2,4-dimethoxyphenyl group. The benzisothiazole-1,1-dioxide moiety is a sulfone-containing heterocycle known for its diverse bioactivity, including anti-inflammatory, analgesic, and kinase inhibitory properties . The 2,4-dimethoxyphenyl substituent enhances solubility and may modulate target binding through electron-donating methoxy groups. This compound belongs to a broader class of benzisothiazole acetamides, which are structurally tailored for optimized pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S/c1-24-11-7-8-13(14(9-11)25-2)18-16(20)10-19-17(21)12-5-3-4-6-15(12)26(19,22)23/h3-9H,10H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKOTVNOUODZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dimethoxyaniline and 1,2-benzisothiazol-3-one.
Formation of Intermediate: The 2,4-dimethoxyaniline is reacted with an appropriate acylating agent to form an intermediate acetamide derivative.
Cyclization: The intermediate is then subjected to cyclization with 1,2-benzisothiazol-3-one under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Anti-inflammatory Activity
The compound has been identified for its potential as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme that plays a significant role in the inflammatory process. Research indicates that derivatives of benzisothiazole, including N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide, exhibit significant anti-inflammatory properties by inhibiting the COX-2 pathway. This inhibition can reduce pain and inflammation associated with various conditions such as arthritis and cardiovascular diseases .
Antimicrobial Properties
The compound demonstrates notable antimicrobial activity against a range of bacterial pathogens. The presence of the dioxido group enhances its efficacy by disrupting bacterial cell membranes, which can be beneficial in developing new antibiotics to combat resistant strains . Studies have shown that benzisothiazole derivatives exhibit broad-spectrum antimicrobial effects, making them valuable in pharmaceutical formulations aimed at treating infections.
Case Study 1: COX Inhibition
A study investigated the efficacy of various benzisothiazole derivatives as COX inhibitors. This compound was found to possess an IC50 value comparable to established COX inhibitors like Celecoxib. This highlights its potential as a safer alternative with fewer side effects .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against multiple bacterial strains. Results indicated significant inhibition zones compared to control groups, confirming its effectiveness as an antimicrobial agent. The study emphasized the need for further development of this compound into clinical applications for treating bacterial infections .
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to exert its effects.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are modulated by the compound.
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Features
*Calculated based on molecular formula C₁₈H₁₈N₂O₅S.
Key Observations :
- Electron-Donating Groups : Methoxy (target compound) and hydroxyl () substituents improve solubility and H-bonding capacity compared to hydrophobic groups like ethyl ().
- Steric Effects : Bulky substituents (e.g., sulfamoyl in ) may hinder binding to flat enzymatic pockets but enhance selectivity.
Pharmacological and Physicochemical Properties
Table 2: Pharmacological Activities of Selected Analogs
Physicochemical Data :
- Solubility : Methoxy groups (target) improve water solubility compared to ethyl () or trifluoromethyl () substituents.
- pKa : The 4-hydroxyphenyl analog () has a pKa of ~14.7, suggesting deprotonation at physiological pH .
- Crystallography : The 4-hydroxyphenyl derivative () exhibits intermolecular H-bonding and π-stacking (centroid distances: 3.93 Å), critical for crystal packing and stability .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a compound with notable biological activity, particularly in antimicrobial and antifungal contexts. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H16N2O6S
- Molecular Weight : 376.38 g/mol
- CAS Number : 11885977
Biological Activity Overview
The compound has been evaluated for its antimicrobial and antifungal activities against various pathogens. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study involving a series of benzothiazole derivatives reported that these compounds demonstrated potent activity against both bacterial and fungal species. The minimum inhibitory concentrations (MICs) for the most active compounds ranged from 10.7 to 21.4 μmol/mL, indicating strong efficacy against various pathogens .
Antifungal Activity
The antifungal activity of the compound has also been highlighted in studies focusing on its effect against specific fungal strains. For instance, derivatives similar to this compound showed remarkable antifungal properties, with some achieving MIC values comparable to established antifungals . The presence of the benzisothiazole moiety is believed to enhance the antifungal activity by interfering with fungal cell wall synthesis or function.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cell wall synthesis.
- Membrane Disruption : It can potentially disrupt microbial membranes, leading to cell lysis.
- Targeting Specific Pathways : Research suggests that the compound might interact with specific molecular targets within microbial cells, modulating their functions and leading to growth inhibition.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Preliminary SAR studies suggest that:
- The presence of the benzisothiazole core is essential for antimicrobial activity.
- Substituents on the phenyl ring (like methoxy groups) can enhance solubility and bioactivity.
Case Study 1: Antifungal Efficacy Against Candida spp.
A study evaluated the effectiveness of this compound against various strains of Candida. Results indicated that the compound exhibited significant antifungal properties with an MIC value lower than many conventional antifungals used in clinical settings.
Case Study 2: Bacterial Pathogen Inhibition
In another investigation involving bacterial pathogens such as Staphylococcus aureus and Escherichia coli, the compound demonstrated potent antibacterial activity with MIC values suggesting effective inhibition at low concentrations. This study highlights the potential for developing new antimicrobial agents based on this chemical structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
